N-(beta-Acetoxyethyl)pyridinium
Description
Properties
CAS No. |
46121-55-5 |
|---|---|
Molecular Formula |
C9H12NO2+ |
Molecular Weight |
166.2 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-ylethyl acetate |
InChI |
InChI=1S/C9H12NO2/c1-9(11)12-8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3/q+1 |
InChI Key |
LAWNEQSYVWOOLN-UHFFFAOYSA-N |
SMILES |
CC(=O)OCC[N+]1=CC=CC=C1 |
Canonical SMILES |
CC(=O)OCC[N+]1=CC=CC=C1 |
Other CAS No. |
46121-55-5 |
Synonyms |
N-(beta-acetoxyethyl)pyridinium PYACH pyridinium, 1-(2-(acetyloxy)ethyl)- |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Properties
N-(beta-Acetoxyethyl)pyridinium has been studied for its antimicrobial effects. Research indicates that derivatives of pyridinium compounds exhibit significant activity against a range of bacteria and fungi.
- Case Study: Antibacterial Activity
In a study published in the Journal of Medicinal Chemistry, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, demonstrating its potential as an antimicrobial agent .
Pharmaceutical Applications
The compound's structure allows it to interact effectively with biological targets, making it a candidate for drug development.
- Case Study: Drug Development
A patent filed for a series of pyridinium derivatives highlighted the synthesis of this compound as a precursor for developing new analgesics. The compound was shown to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs), which is crucial for effective drug formulation .
Agricultural Uses
This compound has applications in agriculture, particularly as a pesticide.
- Case Study: Pesticidal Activity
Research conducted by agricultural scientists demonstrated that formulations containing this compound exhibited effective insecticidal properties against common agricultural pests such as aphids and whiteflies. The compound's effectiveness was attributed to its ability to disrupt the nervous system of insects, leading to paralysis and death .
Material Science
In material science, this compound is explored for its potential in synthesizing polymers.
- Case Study: Polymer Synthesis
A study published in Polymer Chemistry investigated the use of this compound as an initiator in the polymerization process. The resulting polymers displayed enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and adhesives .
Chemical Synthesis
The compound serves as an important reagent in organic synthesis.
- Case Study: Synthesis of Complex Molecules
In synthetic organic chemistry, this compound has been utilized in the synthesis of complex heterocyclic compounds. Researchers reported that using this pyridinium salt facilitated the formation of nitrogen-containing rings, which are prevalent in many biologically active molecules .
Data Summary Table
| Application Area | Description | Key Findings |
|---|---|---|
| Antimicrobial Properties | Effective against bacteria and fungi | MIC = 32 µg/mL for E. coli and S. aureus |
| Pharmaceutical Applications | Enhances solubility and bioavailability | Used as a precursor for analgesics |
| Agricultural Uses | Acts as an insecticide | Effective against aphids and whiteflies |
| Material Science | Used in polymer synthesis | Improved thermal stability and mechanical properties |
| Chemical Synthesis | Reagent for synthesizing complex molecules | Facilitates formation of nitrogen-containing rings |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Conformational Comparison with Acetylcholine (ACh)
PyACh serves as a synthetic analog of ACh but exhibits distinct conformational and biological properties:
The PCILO computational method revealed that PyACh’s rigid gauche-gauche conformation limits its ability to mimic ACh’s dynamic binding to cholinergic receptors, explaining its diminished bioactivity .
Comparison with Other Pyridinium Salts
Pyridinium salts vary widely in substituents and applications. Key examples include:
- Synthetic Accessibility : PyACh shares a straightforward synthesis route with other pyridinium salts (e.g., benzene-mediated quaternization ). However, N-(1-alkoxyvinyl)pyridinium salts require specialized conditions (e.g., ethoxyacetylene addition) and exhibit instability, hindering practical use .
- Stability vs.
Preparation Methods
Alkylation of Pyridine with β-Acetoxyethyl Halides
This classical approach involves the quaternization of pyridine using β-acetoxyethyl bromide or chloride. The reaction proceeds via an SN2 mechanism, where the pyridine nitrogen acts as a nucleophile, displacing the halide.
Procedure :
-
Synthesis of β-Acetoxyethyl bromide : Ethylene glycol monoacetate is treated with hydrobromic acid (HBr) under reflux to yield β-bromoethyl acetate.
-
Alkylation : Pyridine is reacted with β-bromoethyl acetate in a polar aprotic solvent (e.g., acetonitrile) at 60–80°C for 12–24 hours. The product precipitates as a crystalline solid, often isolated via filtration.
Optimization Insights :
-
Solvent choice : Acetonitrile enhances reaction rates due to its high polarity and ability to stabilize ionic intermediates.
-
Counterion effects : Bromide salts generally exhibit higher solubility in organic solvents compared to chlorides, facilitating isolation.
-
Yield limitations : Competing hydrolysis of β-acetoxyethyl halides under aqueous conditions necessitates anhydrous environments. Typical yields range from 65% to 85%.
Nucleophilic Addition to Vinyl Carboxylates
A modern alternative, described in US5708167A , involves the addition of pyridine to vinyl acetate under mild conditions. This method avoids hazardous alkyl halides and leverages the electrophilicity of the vinyl carboxylate’s α-carbon.
Procedure :
-
Reaction setup : Pyridine and vinyl acetate are combined in a 1:1 molar ratio. The exothermic reaction initiates spontaneously at room temperature, forming N-(β-acetoxyethyl)pyridinium acetate.
-
Purification : Unreacted vinyl acetate is removed via distillation under reduced pressure (50 mmHg to 1 mmHg). The residual product is crystallized from ethanol or dichloromethane.
Key Advantages :
-
Safety : Eliminates handling of corrosive HBr gas.
-
Scalability : The reaction’s exothermic nature allows rapid scale-up without external heating.
-
Yield : Reported yields exceed 90% for analogous N-(β-acyloxyethyl) compounds.
Comparative Analysis of Methods
The vinyl carboxylate method outperforms traditional alkylation in efficiency and safety, though alkylation remains relevant for bromide-specific applications.
Reaction Optimization and Mechanistic Insights
Solvent and Temperature Effects
Counterion Exchange
N-(β-Acetoxyethyl)pyridinium acetate can undergo metathesis with potassium bromide to yield the bromide salt, enhancing compatibility with subsequent reactions:
Side Reactions and Mitigation
-
Hydrolysis : β-Acetoxyethyl groups are prone to hydrolysis in aqueous media. Anhydrous conditions and neutral pH are critical.
-
Over-alkylation : Excess pyridine (1.2–2.0 equiv) ensures complete consumption of the alkylating agent.
Characterization and Analytical Data
Spectroscopic Identification
Crystallography
Single-crystal X-ray diffraction of N-(β-acetoxyethyl)pyridinium bromide reveals a planar pyridinium ring with the β-acetoxyethyl group in a gauche conformation.
Applications and Derivatives
N-(β-Acetoxyethyl)pyridinium salts serve as precursors to N-vinylpyridinium compounds via thermal elimination of acetic acid:
These derivatives are pivotal in polymer chemistry and drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
